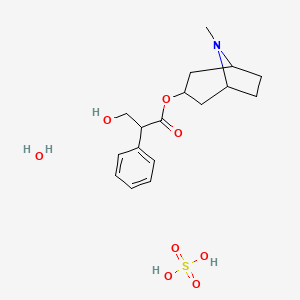
5908-99-6 (Sulfate)
Overview
Description
Atropine sulfate, with the chemical formula (C17H23NO3)2·H2SO4·H2O, is a tropane alkaloid derived from the plant Atropa belladonna. It is a competitive antagonist of muscarinic acetylcholine receptors and is widely used in medicine for its anticholinergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atropine sulfate is synthesized through the esterification of tropine with tropic acid, followed by the addition of sulfuric acid to form the sulfate salt. The reaction typically involves heating tropine and tropic acid in the presence of a dehydrating agent such as thionyl chloride, followed by neutralization with sulfuric acid .
Industrial Production Methods: Industrial production of atropine sulfate involves the extraction of tropine from the plant Atropa belladonna, followed by chemical synthesis to form the sulfate salt. The process includes purification steps such as crystallization and filtration to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Atropine sulfate undergoes various chemical reactions, including:
Oxidation: Atropine sulfate can be oxidized to form tropinone.
Reduction: Reduction of atropine sulfate can yield tropine.
Substitution: Atropine sulfate can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products Formed:
Oxidation: Tropinone
Reduction: Tropine
Substitution: Various substituted tropine derivatives.
Scientific Research Applications
Atropine sulfate is extensively used in scientific research due to its diverse applications:
Mechanism of Action
Atropine sulfate exerts its effects by competitively inhibiting muscarinic acetylcholine receptors in the smooth muscles, secretory glands, and central nervous system. This inhibition prevents the action of acetylcholine, leading to decreased parasympathetic activity. The result is increased heart rate, reduced salivation, dilated pupils, and relaxation of bronchial muscles. Atropine sulfate also crosses the blood-brain barrier, affecting central nervous system functions .
Comparison with Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but with a more pronounced central nervous system effect.
Homatropine: A derivative of atropine with a shorter duration of action and less potent effects.
Hyoscyamine: The levorotatory isomer of atropine, which is more potent in its anticholinergic effects.
Uniqueness of Atropine Sulfate: Atropine sulfate is unique due to its balanced peripheral and central anticholinergic effects, making it versatile for various medical applications. Its ability to cross the blood-brain barrier and its relatively long duration of action distinguish it from other similar compounds .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.H2O4S.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGPXGKNDGTPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


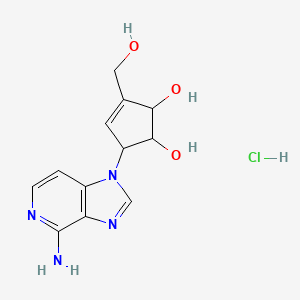
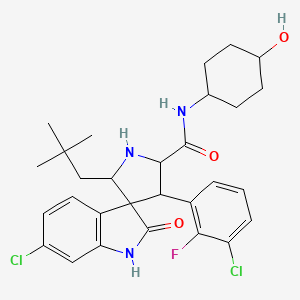
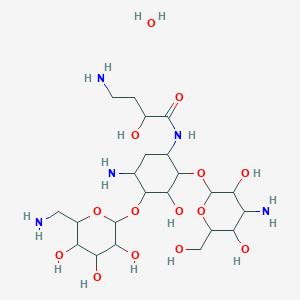

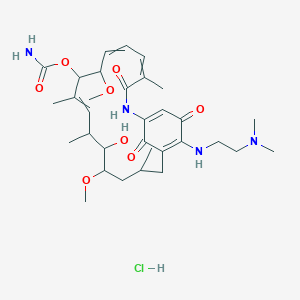
![22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B8050862.png)
![2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B8050869.png)
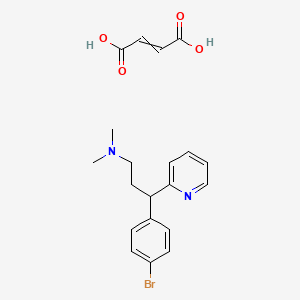
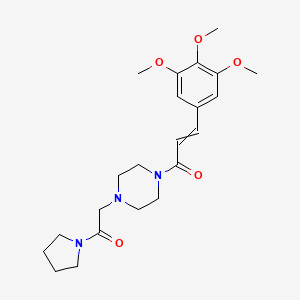
![4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-](/img/structure/B8050893.png)

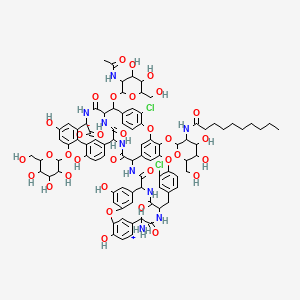
![[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]azanium;2,3,4-trihydroxy-4-oxobutanoate;hydrate](/img/structure/B8050914.png)
![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B8050926.png)
